TrkA Inhibitory Potency: Head‑to‑Head Comparison with Patent Examples
The target compound (3‑fluoro‑N‑(2‑((6‑methylpyridazin‑3‑yl)amino)ethyl)benzamide, Example 29) exhibits an IC₅₀ of 1 nM against TrkA, placing it among the most potent inhibitors within the WO2015143654 patent series. In the same patent and assay platform, the 3‑chloro analog (Example 30) shows an IC₅₀ of 0.6 nM, while other structurally related examples display IC₅₀ values of 1.3 nM and 1.5 nM [1]. This demonstrates that the 3‑fluoro compound achieves single‑digit nanomolar potency, comparable to the best‑in‑class analogs, without the potential metabolic or toxicological liabilities sometimes associated with chloroaromatic groups [1].
| Evidence Dimension | TrkA enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1 nM (Example 29) |
| Comparator Or Baseline | Example 30 (3-chloro analog): 0.6 nM; Example 3: 1.3 nM; Example 4: 1.5 nM |
| Quantified Difference | Target compound is 1.67‑fold less potent than the most potent analog (0.6 nM) but equipotent or superior to Examples 3 and 4 |
| Conditions | Enzymatic TrkA inhibition assay as described in WO2015143654; exact assay conditions not publicly detailed but presumed consistent across patent examples |
Why This Matters
A buyer selecting a TrkA inhibitor for research can choose the 3‑fluoro analog knowing it retains near‑maximal potency within the chemotype while avoiding the potential for generating reactive metabolites associated with some chloroaromatic compounds.
- [1] Therapeutic Target Database (TTD). Drug ID: D0ZE6H (IC50 = 1 nM); D0EC4Z (IC50 = 0.6 nM); D07VFQ (IC50 = 1.3 nM); D0H3ZG (IC50 = 1.5 nM). https://idrblab.net/ttd/data/drug/details/D0ZE6H (accessed 2026-04-28). View Source
